N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, and a pyrimidine ring, which are linked through a sulfanyl-acetamide moiety. Compounds of this nature are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of appropriate amines with ethylene glycol or other suitable reagents.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed via cyclization reactions involving suitable precursors such as amidines and β-diketones.
Coupling Reactions: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by linking the piperazine and pyrimidine intermediates through a sulfanyl-acetamide linkage, often using thiol reagents and acylation conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the piperazine ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced aromatic rings, modified piperazine ring.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine and pyrimidine derivatives.
Medicine: Potential pharmacological properties such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: Use in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with piperazine and pyrimidine rings can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide: Lacks the pyrimidine ring, potentially altering its pharmacological profile.
N-(4-methoxyphenyl)-2-(pyrimidin-4-yl)acetamide: Lacks the piperazine ring, which may affect its biological activity.
N-(4-methoxyphenyl)-2-(sulfanyl)acetamide: Lacks both the piperazine and pyrimidine rings, making it structurally simpler.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-9-7-18(8-10-19)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-5-3-4-6-21(20)32-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYZXZDOKGYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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